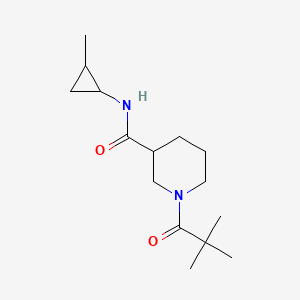![molecular formula C15H19ClN2O2 B7561955 N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide, commonly known as CPCA, is a chemical compound that has gained significant interest among researchers due to its potential therapeutic applications. CPCA is a piperidine derivative that belongs to the class of acylpiperidines.
科学研究应用
CPCA has been studied extensively for its potential therapeutic applications. One of the most promising applications of CPCA is its use as an analgesic. Studies have shown that CPCA has a potent analgesic effect in animal models, making it a potential candidate for the development of new pain medications. CPCA has also been studied for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
作用机制
The mechanism of action of CPCA is not fully understood, but it is believed to work by modulating the activity of the mu-opioid receptor. CPCA has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects
CPCA has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further research. CPCA has been shown to have a longer duration of action than other opioid drugs, making it a potential candidate for extended-release formulations.
实验室实验的优点和局限性
One of the advantages of CPCA is its high purity level, which makes it a feasible compound for research purposes. CPCA has also been shown to have a low toxicity profile, which is important for safety considerations. One of the limitations of CPCA is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the research of CPCA. One potential direction is the development of CPCA-based medications for the treatment of pain and inflammatory diseases. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of CPCA to better understand its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to explore the potential of CPCA in other disease areas, such as cancer and neurological disorders.
Conclusion
In conclusion, CPCA is a promising compound that has gained significant interest among researchers due to its potential therapeutic applications. The synthesis of CPCA has been optimized to produce high yields and purity levels, making it a feasible compound for research purposes. CPCA has been shown to have potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Further research is needed to explore the full therapeutic potential of CPCA and optimize its use in the clinic.
合成方法
The synthesis of CPCA involves the reaction of 1-benzylpiperidin-4-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CPCA as a white crystalline solid with a high purity level. The synthesis of CPCA has been optimized to produce high yields and purity levels, making it a feasible compound for research purposes.
属性
IUPAC Name |
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)17-14-5-7-18(8-6-14)15(20)10-12-3-2-4-13(16)9-12/h2-4,9,14H,5-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGYDDNXBQOSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)
![5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)